

Dibromsalan antifungal activity compared to other salicylanilides

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Compound Focus: Dibromsalan

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Salicylanilides as a Promising Antifungal Class

Salicylanilides are synthetic compounds known for their broad biological activity. Their antifungal mechanism is multi-targeted, which is a valuable trait in an era of rising drug resistance [1]. A key action is the suppression of mitochondrial oxidative phosphorylation, also known as mitochondrial uncoupling [2]. This mechanism is distinct from those of major antifungal drug classes like azoles, polyenes, and echinocandins [3] [4].

Dibromsalan (tribromsalan) is historically recognized as a member of this group, developed in the 1950s as a disinfectant with antibacterial and antifungal properties [2]. However, contemporary research focus has shifted toward other salicylanilide derivatives, particularly **Niclosamide**, an anthelmintic drug now being investigated for repurposing due to its significant antifungal potential [2] [5].

Comparative Antifungal Activity Data

The table below summarizes the antifungal activity of various salicylanilides based on available experimental data. Please note that direct, head-to-head Minimum Inhibitory Concentration (MIC) data for **Dibromsalan** is not provided in the current literature found.

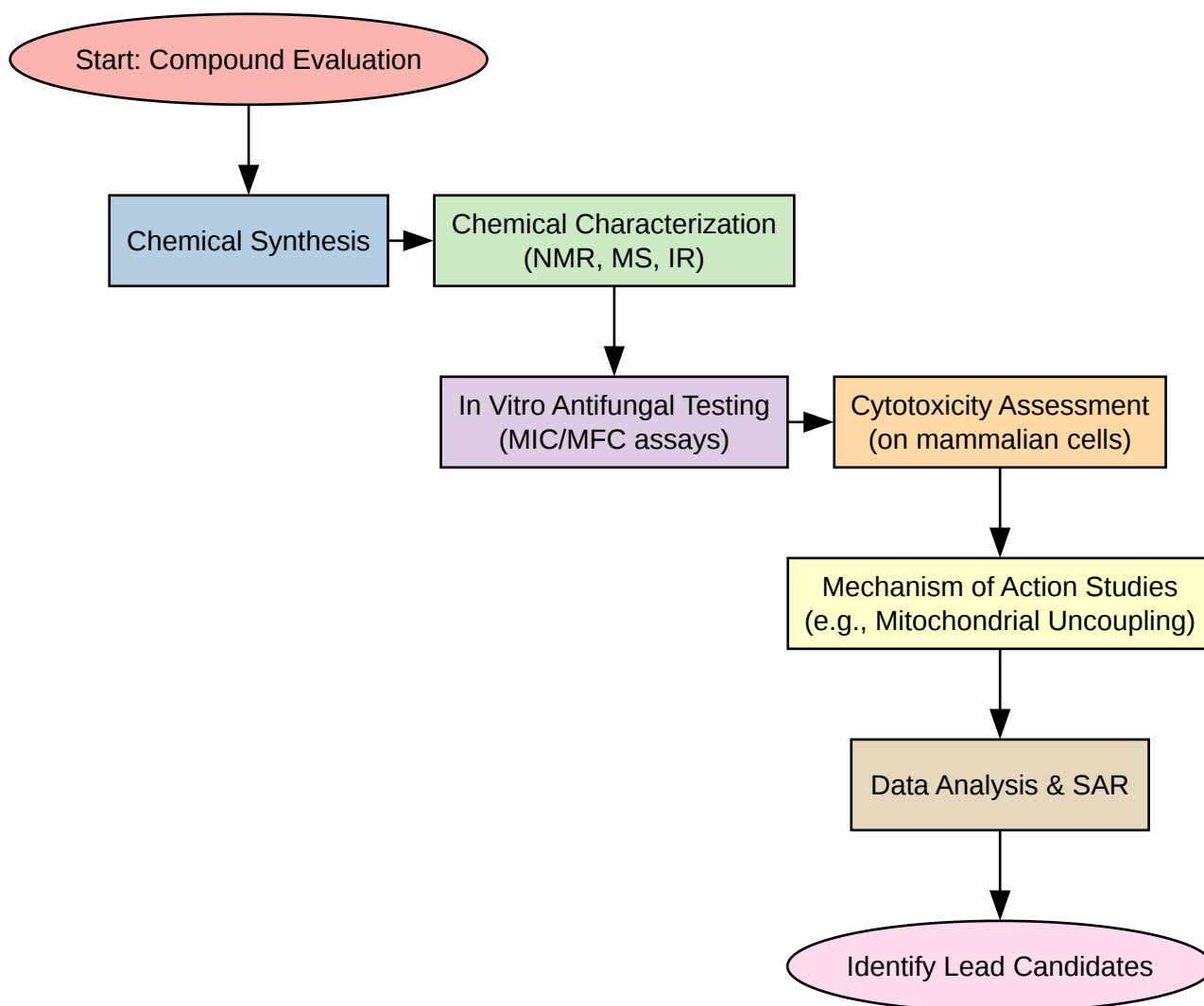
Compound Name	Key Structural Features	Reported Antifungal Activity (MIC ranges)	Pathogens Tested
Dibromsalan (Tribromsalan)	Bromine substituents [2]	Developed as disinfectant; specific quantitative MIC data not available in search results [2].	Information missing
Niclosamide	-NO ₂ , -Cl substituents [2]	Considerable activity; specific quantitative MIC data not available in search results [2].	Various fungal pathogens [2]
N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide	-Br, -Cl substituents [1]	Most active parent salicylanilide in one study: MIC ≥ 1.95 μmol/L for yeasts; MIC ≥ 0.49 μmol/L for molds [1].	<i>Candida spp.</i> , <i>Trichosporon asahii</i> , <i>Aspergillus fumigatus</i> , <i>Absidia corymbifera</i> , <i>Trichophyton mentagrophytes</i> [1]
Salicylanilide 4-(trifluoromethyl)benzoate esters	Esterified phenolic OH, -CF ₃ group [1]	Most active ester: MIC of 0.49 μmol/L against molds [1].	<i>Aspergillus fumigatus</i> , <i>Absidia corymbifera</i> , <i>Trichophyton mentagrophytes</i> [1]
CF₃- and SF₅-substituted Niclosamide derivatives	-CF ₃ or -SF ₅ group replacing -NO ₂ [6]	Higher activity than Niclosamide: IC ₅₀ as low as 0.2–0.3 μM against <i>Madurella mycetomatis</i> [6].	<i>Madurella mycetomatis</i> , Esophageal adenocarcinoma cells [6]

Insights from Experimental Protocols

The methodologies from these studies provide a template for how a comparative analysis of **Dibromsalan** could be conducted.

- **Synthesis:** Salicylanilides are typically synthesized through a straightforward reaction between a substituted salicylic acid and a substituted aniline, often using a coupling agent like **PCl₃** or **DCC** (N,N'-dicyclohexylcarbodiimide) to form the amide bond [2] [1].
- **In Vitro Antifungal Susceptibility Testing:** The standard protocol involves determining the **Minimum Inhibitory Concentration (MIC)** against a panel of clinically relevant fungal pathogens. This often follows guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) [7]. Testing is usually performed against both yeasts (e.g., *Candida albicans*, *Candida glabrata*) and filamentous fungi (e.g., *Aspergillus fumigatus*, *Trichophyton mentagrophytes*) [1].
- **Mechanism of Action Studies:** Research into salicylanilides like Niclosamide goes beyond simple MIC tests. Studies investigate the **suppression of mitochondrial oxidative phosphorylation** and the impact on key cellular signaling pathways [2]. Techniques like molecular docking are also used to predict compound binding to fungal or host targets [6].

The following diagram illustrates the core experimental workflow used to evaluate salicylanilide antifungal activity, from synthesis to mechanistic studies.



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Research Recommendations and Next Steps

To build a more definitive comparison guide for **Dibromsalan**, here are practical steps based on the available information:

- **Consult Older Literature:** A focused search in scientific databases for literature from the **1960s-1980s** may yield the original disinfectant studies and quantitative data for **Dibromsalan**.
- **Benchmark Against Modern Leads:** When evaluating **Dibromsalan**, use the most active compounds from recent studies as benchmarks. For instance, compare its activity directly against **N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide** or newer **CF₃-substituted derivatives** [1] [6].
- **Explore Structural Insights:** Research indicates that replacing the nitro (-NO₂) group in Niclosamide with groups like trifluoromethyl (-CF₃) can reduce genotoxicity concerns while maintaining or improving activity [6]. This is a critical consideration for developing safer derivatives of any salicylanilide, including **Dibromsalan**.

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